PEG8 Linkers Confer Superior Pharmacokinetic Profiles Versus PEG4 in DAR8-ADC Constructs
In a head-to-head comparison of pendant-type PEG linkers of varying lengths (PEG4, PEG8, PEG12) incorporated into DAR8-ADC constructs with trastuzumab and MMAE, DAR8-ADCs containing PEG8 demonstrated a better pharmacokinetic (PK) profile than DAR8-ADCs containing PEG4, as well as DAR4-ADCs lacking PEG altogether [1]. Hydrophobic interaction chromatography (HIC) analysis confirmed that increasing PEG chain length systematically decreased overall conjugate hydrophobicity, and stability studies at 40°C showed reduced aggregate content with longer PEG spacers [1].
| Evidence Dimension | Pharmacokinetic (PK) profile and aggregation propensity |
|---|---|
| Target Compound Data | DAR8-ADC with PEG8: Better PK profile than PEG4; reduced aggregation |
| Comparator Or Baseline | DAR8-ADC with PEG4: Inferior PK profile; DAR4-ADC without PEG: Worst PK profile |
| Quantified Difference | PEG8 and PEG12 showed better PK profile than PEG4; aggregates content decreases as PEG length increases |
| Conditions | DAR8-ADC constructs using Trastuzumab, cleavable pendant-type PEG, MMAE payload; stability at 40°C in formulation buffer; PK studies in vivo |
Why This Matters
This evidence directly supports selection of PEG8 over PEG4 in high-DAR ADC development to mitigate aggregation-driven clearance and improve circulatory half-life without the altered tolerability profile associated with PEG12.
- [1] Development and evaluation of novel cleavable pendant type PEG linkers for ADCs. Journal for ImmunoTherapy of Cancer 2025;13(Suppl 2):A1079. Abstract 953. View Source
